molecular formula C4H2BrIS B1268587 2-Bromo-5-iodothiophene CAS No. 29504-81-2

2-Bromo-5-iodothiophene

Cat. No. B1268587
CAS RN: 29504-81-2
M. Wt: 288.93 g/mol
InChI Key: TXFAIAIVSBOWOH-UHFFFAOYSA-N
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Description

2-Bromo-5-iodothiophene is a heterocyclic organic compound . It is a halogen-substituted thiophene . Its molecular formula is C4H2BrIS .


Synthesis Analysis

The synthesis of thiophene-based compounds, including 2-Bromo-5-iodothiophene, has been a subject of research. Recent developments have focused on the use of nickel and palladium-based catalytic systems for the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . Another study discusses the synthesis of 2-Bromo-5-nitrothiophene and its derivatives via bromine atom substitution with secondary cycloaliphatic amines .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodothiophene can be represented by the formula C4H2BrIS . Further analysis of the molecular structure can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-5-iodothiophene have been studied. For example, one study investigated the mechanism of the fluoride-free, palladium-catalyzed cross-coupling reaction of 2-iodothiophene with potassium (E)-heptenyldimethylsilanolate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-iodothiophene include a molecular weight of 288.93 g/mol . More detailed information about its physical and chemical properties can be found in various databases .

Safety And Hazards

While specific safety and hazard information for 2-Bromo-5-iodothiophene was not found, general safety measures for handling similar chemicals include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFAIAIVSBOWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348659
Record name 2-bromo-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodothiophene

CAS RN

29504-81-2
Record name 2-bromo-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-iodothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
S Gronowitz, A Hallberg… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… With 2-bromo-5iodothiophene a complex mixture of over ten different compounds was obtained, and was therefore not further investigated. 2-Chloro-5-iodothiophene gave after 72 …
Number of citations: 21 onlinelibrary.wiley.com
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… 2-bromo-5-iodothiophene, 8 % of 2,5-dibromothiophene, and 4 % of 2,5-diiodothiophene was obtained, from which 38 % of pure 2-bromo-5-iodothiophene … of 2-bromo-5iodothiophene …
Number of citations: 21 actachemscand.org
G Sereda, AM Sarkar, A Hussain, N Zefirov - Synthesis, 2020 - thieme-connect.com
Iodination of a series of benzene and thiophene derivatives by potassium dichloroiodate monohydrate was studied with and without a solvent. The liquid substrates tend to be more …
Number of citations: 8 www.thieme-connect.com
JM Barker, PR Huddleston - Thiophenecarboxylic Acids and …, 1986 - Wiley Online Library
… In HMPA it is possible to replace the iodine selectively in 2-chloro-5-iodo-and 2-bromo-5-iodothiophene in 9 1% and 32% yields, re spec t ively. 763 …
Number of citations: 0 onlinelibrary.wiley.com
Y Goldberg, H Alper - The Journal of Organic Chemistry, 1993 - ACS Publications
… Perchloric acid catalyzed two-phase halogenations of 2-iodothiophene with NCS and NBS afford 2-chloro-5-iodo- (lh) and 2-bromo5-iodothiophene (li), respectively, in good yield. In …
Number of citations: 86 pubs.acs.org
R GONCALVES, EV BROWN - The Journal of Organic Chemistry, 1952 - ACS Publications
PREPARATION OF THIOPHANTHRENEQUINONES. I 699 the standard methods given in the literaturewith the exception of 5-chloroand 5-bromo-2-iodothiophene which were prepared …
Number of citations: 16 pubs.acs.org
W Li, Y Han, B Li, C Liu, Z Bo - Journal of Polymer Science Part …, 2008 - Wiley Online Library
… A mixture of 2-bromo-5-iodothiophene (0.2072 g, 0.717 mmol), 2-thiopheneboronic ester (0.1506 g, 0.717 mmol), THF (20 mL), water (5 mL), NaHCO 3 (1.21 g, 14.3 mmol), and Pd(PPh …
Number of citations: 30 onlinelibrary.wiley.com
H Suzuki, T Iwao, T Sugiyama - Bulletin of the …, 1974 - repository.kulib.kyoto-u.ac.jp
… Taking advantage of the different reactivities of two dissimilar halogen atoms, 2— chloro-5-iodothiophene and 2-bromo-5-iodothiophene were converted into 5-chlorothiophene-2-…
Number of citations: 9 repository.kulib.kyoto-u.ac.jp
AJ Varni, MV Bautista, KJT Noonan - The Journal of Organic …, 2020 - ACS Publications
… Borylation of 2-bromo-5-iodothiophene was attempted at an ambient temperature with [Rh(COD)Cl] 2 , B 2 pin 2 , and KOAc in dry 1,4-dioxane. The use of KOAc as a mild base was …
Number of citations: 8 pubs.acs.org
S Vandeleene, K Van den Bergh, T Verbiest… - …, 2008 - ACS Publications
… The actual monomer can be prepared by a McCullough procedure (1a) or by a selective Grignard metathesis reaction on 3-alkyl-2-bromo-5-iodothiophene. (5, 13) In a second approach…
Number of citations: 51 pubs.acs.org

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